
2,5-Diphenyl-1H-pyrrole
Overview
Description
2,5-Diphenyl-1H-pyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom. The this compound variant has phenyl groups attached to the 2nd and 5th carbon atoms of the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole and its derivatives has been a subject of interest in medicinal chemistry due to their biological activity. The most prominent and well-known method for the preparation of pyrrole is the Paal-Knorr synthesis . Other methods include the reaction of nitroalkenes and imines under samarium catalysis . The yield of the pyrrole derivative was affected by the substituent alkyl group attached to the nitrogen atom of imines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring with phenyl groups attached to the 2nd and 5th carbon atoms. The molecular formula is C12H13N .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions catalyzed by metals such as copper and ruthenium . The specific reactions that this compound undergoes could depend on the reaction conditions and the presence of other reactants .Scientific Research Applications
Semiconductor Applications : 2,5-Diphenyl-1H-pyrrole derivatives can be used as semiconductors, with their behavior depending on the substituent and functional group of the structure. These derivatives exhibit varying electronic and optical properties, crucial for semiconducting materials (Monroy et al., 2018).
Metal Complex Formation : The compound has been used in the structural characterization of metal complexes, such as cobalt(III) and nickel(II), highlighting its potential in coordination chemistry and material science (Bates et al., 2008).
Pharmaceutical Research : this compound derivatives have been explored for their anti-inflammatory activities. Certain compounds in this class demonstrated potent activity, suggesting their potential as drug candidates (Dholakia, 2023).
Fluorescence and Emission Studies : These compounds have been studied for their fluorescence properties, particularly in the development of fluorescent probes. They exhibit aggregation-enhanced emission features, useful for real-time monitoring of low carbon dioxide levels, a significant aspect in environmental monitoring and biological applications (Wang et al., 2015).
Corrosion Inhibition : Derivatives of this compound have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their efficacy and the mechanism of inhibition provide insights into industrial applications for metal protection (Zarrouk et al., 2015).
Mechanism of Action
Target of Action
Pyrrole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrrole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions
Biochemical Pathways
Pyrrole derivatives have been shown to influence a variety of biochemical pathways, often related to their target of action
Pharmacokinetics
A study on similar pyrrole derivatives suggested good drug-like molecules and friendly pharmacokinetics . More research is needed to determine the specific ADME properties of 2,5-Diphenyl-1H-pyrrole and their impact on its bioavailability.
Result of Action
Pyrrole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Safety and Hazards
The safety data sheet for pyrrole indicates that it is a flammable liquid and vapor. It is toxic if swallowed and harmful if inhaled. It can cause serious eye damage. In case of contact with skin or eyes, it is recommended to rinse with water and seek medical advice . The safety and hazards of 2,5-Diphenyl-1H-pyrrole specifically are not mentioned in the retrieved papers.
properties
IUPAC Name |
2,5-diphenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCRXUOYULQDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288499 | |
| Record name | 2,5-Diphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
838-40-4 | |
| Record name | MLS002667802 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
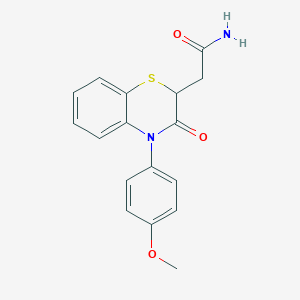

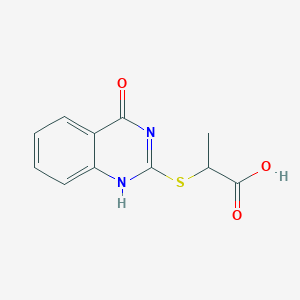
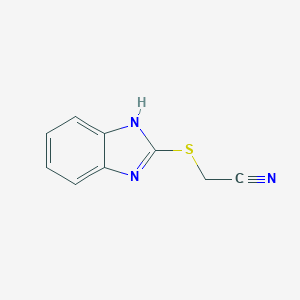

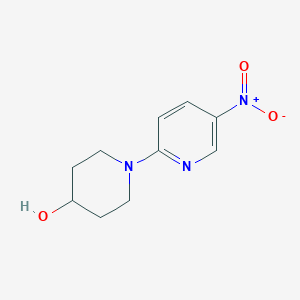
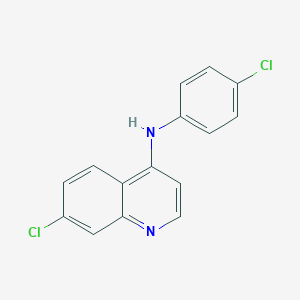


![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)